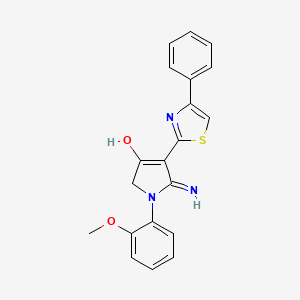

5-amino-1-(2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Beschreibung

Eigenschaften

IUPAC Name |

5-imino-1-(2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-25-17-10-6-5-9-15(17)23-11-16(24)18(19(23)21)20-22-14(12-26-20)13-7-3-2-4-8-13/h2-10,12,21,24H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZOJUMYBPVKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Amino-1-(2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring, a thiazole ring, and a methoxybenzyl group, which contribute to its diverse pharmacological properties. The molecular formula is with a molecular weight of 377.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components, specifically the thiazole and pyrrole rings, facilitate binding to active sites on these targets, potentially inhibiting enzyme activity or modulating receptor function .

Biological Activities

Research has indicated that this compound exhibits notable antimicrobial and anticancer properties. Below are detailed findings on its biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial effects in various studies. For instance:

- In vitro studies demonstrated that it effectively inhibited the growth of several bacterial strains.

- Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

- Cell Proliferation Inhibition : In studies involving Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) cell lines, the compound exhibited IC50 values less than 10 μM, indicating potent antiproliferative activity .

| Cell Line | IC50 Value (μM) |

|---|---|

| Huh7 | < 10 |

| Caco2 | < 10 |

| MDA-MB 231 | < 10 |

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound plays a crucial role in its biological activity. The presence of both thiazole and pyrrole rings enhances its interaction with biological targets. Comparative analysis with structurally similar compounds highlights its distinctive properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfathiazole | Thiazole ring | Antimicrobial |

| Ritonavir | Thiazole ring | Antiviral |

| Indole | Pyrrole ring | Anticancer |

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Anticancer Properties : A study published in Cancer Letters highlighted that the compound inhibited cell proliferation in multiple cancer types through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield the desired pyrrole derivative with thiazole and methoxyphenyl substituents. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives containing thiazole rings have shown promising activity against various cancer cell lines by inhibiting microtubule formation, which is crucial for cell division. In particular, certain derivatives were effective in inducing cell cycle arrest at the G2-M phase and demonstrated efficacy against multidrug-resistant cancer cells .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Additionally, compounds with similar structures have been reported to possess antioxidant activities that further enhance their therapeutic potential .

Antimicrobial Activity

There is evidence suggesting that thiazole-containing compounds exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Studies have indicated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key Observations :

- Fluorophenyl groups in increase electronegativity, affecting crystallinity and planarity.

- Molecular Weight : Higher molecular weight in fluorophenyl-triazole derivatives (e.g., 539.50 g/mol in ) correlates with increased structural rigidity.

Structural and Electronic Properties

- Planarity and Crystallinity : The fluorophenyl-thiazole derivative in exhibits near-planar geometry except for one perpendicular fluorophenyl group, contrasting with the target compound’s likely planar thiazole-phenyl system.

- Electronic Effects : Absolute hardness (η), calculated via η = (I − A)/2 , could differ between compounds. For example, electron-withdrawing groups (e.g., Cl in , F in ) increase η, reducing reactivity compared to the target compound’s methoxy group (electron-donating).

Pharmacological and Functional Potential

- Thiazole vs. Thiophene : Thiazole rings (target compound, ) are more metabolically stable than thiophene () due to reduced susceptibility to oxidative metabolism.

- Triazole-Containing Analogs: The triazole-pyrazole-thiazole system in may enhance binding to biological targets (e.g., kinases) via hydrogen bonding, a feature less pronounced in the target compound.

Computational and Analytical Insights

- Docking Studies : AutoDock4 could model the target compound’s interaction with receptors, comparing binding energies to thiophene () or triazole () analogs.

Vorbereitungsmethoden

Thiazole Formation via Hantzsch Synthesis

A modified Hantzsch thiazole synthesis is employed using 2-bromo-4-phenylacetophenone and thiourea in ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the ketone, followed by cyclization to form the thiazole ring.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 65–70% |

This method is advantageous for scalability but requires careful purification to remove unreacted bromoketone.

Construction of the Pyrrolone Ring

The 1,2-dihydro-3H-pyrrol-3-one core is synthesized via cyclization of γ-ketoamide intermediates. A two-step approach involving Claisen-Schmidt condensation followed by acid-mediated cyclization is commonly utilized.

Claisen-Schmidt Condensation

A ketone group is introduced by condensing 4-phenylthiazole-2-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. This yields a γ-keto ester intermediate, which is subsequently hydrolyzed to the corresponding acid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Sodium ethoxide |

| Solvent | Ethanol |

| Temperature | 25°C (room temperature) |

| Yield | 75–80% |

Cyclization to Pyrrolone

The γ-keto acid undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C, forming the pyrrolone ring. The reaction mechanism involves intramolecular nucleophilic attack by the amide nitrogen on the ketone carbonyl, followed by dehydration.

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent is introduced at the N1 position of the pyrrolone ring via Ullmann-type coupling or Buchwald-Hartwig amination .

Ullmann Coupling

A copper-catalyzed coupling between 1-chloro-pyrrolone and 2-methoxyphenylboronic acid in dimethylformamide (DMF) yields the N-aryl product.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI |

| Ligand | 1,10-Phenanthroline |

| Base | K2CO3 |

| Solvent | DMF |

| Temperature | 110°C |

| Yield | 60–65% |

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd(OAc)2 and Xantphos as a ligand enables the coupling of pyrrolone bromide with 2-methoxyaniline . This method offers higher regioselectivity compared to Ullmann coupling.

Introduction of the Amino Group

The amino group at position 5 is introduced via nitro reduction or direct amination .

Nitration and Reduction

The pyrrolone intermediate is nitrated using fuming HNO3 in H2SO4 at 0°C, followed by catalytic hydrogenation with H2/Pd-C to reduce the nitro group to an amine.

Reaction Conditions for Nitration

| Parameter | Value |

|---|---|

| Nitrating Agent | Fuming HNO3 |

| Catalyst | H2SO4 |

| Temperature | 0–5°C |

| Yield | 50–55% |

Reduction Conditions

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Pressure | 1 atm H2 |

| Yield | 85–90% |

Optimization and Challenges

Regioselectivity in Thiazole Formation

The orientation of the phenyl group on the thiazole ring is controlled by the choice of α-haloketone. Steric hindrance from the phenyl group favors formation of the 4-phenyl isomer over the 5-phenyl variant.

Q & A

Q. Key Optimization Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Condensation | NaH/DMSO, 60°C, 12h | 60-70% yield |

| Cyclization | Ethanol reflux, 2h | 75-85% yield |

| Purification | DMF-EtOH recrystallization | >95% purity |

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

Answer:

- 1H/13C NMR : Identify NH₂ protons (δ 4.8–5.2 ppm) and carbonyl carbons (δ 165–170 ppm). Aromatic protons from the methoxyphenyl group appear as doublets (δ 6.8–7.5 ppm) .

- FTIR : Confirm C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMSO) enhance reaction rates but may require longer purification .

- Catalyst Screening : Transition metals (e.g., Pd/C) can reduce side reactions in coupling steps .

Advanced: How should researchers resolve contradictions in NMR data during structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) by correlating ¹H-¹H and ¹H-¹³C couplings .

- Comparative Analysis : Cross-reference with structurally similar compounds, such as 5-(4-chlorophenyl)pyrrol-2-one (δ 7.2–7.5 ppm for thiazole protons) .

- Dynamic NMR : Assess rotational barriers if conformational isomerism is suspected (e.g., restricted rotation in the thiazole ring) .

Q. Example Workflow :

Acquire ¹H-¹³C HSQC to assign quaternary carbons.

Compare NOESY data to confirm spatial proximity of methoxyphenyl and thiazole groups .

Advanced: What computational strategies predict the compound’s biological activity and pharmacokinetics?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize docking poses with ∆G < -8 kcal/mol .

- ADME Prediction : SwissADME or pkCSM to estimate bioavailability (%F >30%), BBB permeability (logBB < -1), and CYP450 interactions .

- SAR Analysis : Compare with analogs like 5-fluoroindole derivatives, which show antitumor activity (IC₅₀ < 10 µM) .

Q. Key Metrics :

| Parameter | Target Value | Tool |

|---|---|---|

| LogP | 2–3 (optimal lipophilicity) | SwissADME |

| Topological PSA | <90 Ų (good absorption) | pkCSM |

Advanced: What in vitro assays are recommended to evaluate pharmacological potential?

Answer:

- Cytotoxicity : MTT assay against cancer lines (e.g., MCF-7, HepG2) with IC₅₀ < 20 µM .

- Anti-Inflammatory Activity : Inhibit COX-2 enzyme (IC₅₀) using a colorimetric kit (e.g., Cayman Chemical) .

- Kinase Inhibition : Screen against EGFR or VEGFR2 via fluorescence polarization .

Q. Experimental Design :

- Controls : Use indomethacin (COX-2 IC₅₀ = 0.1 µM) and doxorubicin (MCF-7 IC₅₀ = 0.5 µM) as benchmarks .

- Dose Range : 0.1–100 µM to establish dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.